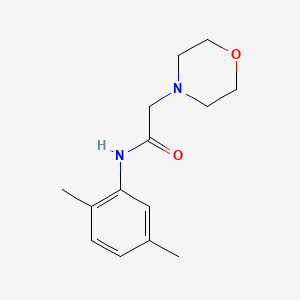![molecular formula C16H26N2O4S B5507163 1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5507163.png)
1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine often involves complex organic reactions. For instance, compounds with related structures have been synthesized through reactions involving arylsulfonyl chlorides and phenylpiperazine, under specific pH control in water as a medium, showcasing the intricacy and precision required in synthesizing such compounds (Abbasi et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a piperazine ring, which is often substituted with various functional groups to alter its chemical properties. This structural feature is crucial for the compound's interaction with other molecules and its overall reactivity and stability.
Chemical Reactions and Properties
Compounds like 1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine participate in a variety of chemical reactions, including sulfonation, amidation, and reactions with nucleophiles, demonstrating their versatile reactivity. For example, sulfonamides have been synthesized through innovative methods due to the challenges encountered with standard sulfonamide formation reactions, indicating the compound's reactive nature and the need for specialized synthesis techniques (Yan et al., 2006).
Scientific Research Applications
Synthesis and Antagonistic Activity
Research on related sulfonamide compounds indicates a novel method for the synthesis of sulfonamides yielding compounds with potential adenosine A2B receptor antagonistic properties. This pathway, developed due to the failures or low yields of standard reactions, utilizes p-nitrophenoxide as a leaving group for a variety of amines, producing sulfonamides with significantly enhanced potency at A2B receptors compared to parent sulfonates (Luo Yan et al., 2006).
Antidepressant and Anxiolytic Effects
A study explored the pharmacological properties of phenylpiperazine derivatives, demonstrating significant antidepressant-like and anxiolytic-like activities in animal models. This research suggests the potential for compounds structurally related to 1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine in treating depression and anxiety, with effects mediated through serotonergic systems (K. Pytka et al., 2015).
Antimicrobial Activity
Another study focused on the synthesis and in vitro evaluation of novel series of compounds for antimicrobial activity. Utilizing a specific catalyst, a series of derivatives were synthesized, showing significant activity against various bacterial and fungal strains, highlighting the potential of sulfonamide derivatives in antimicrobial applications (M. Ghashang et al., 2015).
Muscarinic M2 Receptor Selectivity
Research into diphenyl sulfoxides, structurally related to 1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine, discovered compounds with selective antagonistic activity against the muscarinic M2 receptor. This specificity offers insights into designing drugs targeting specific receptor subtypes for therapeutic purposes (J A Kozlowski et al., 2000).
Oxidation and Derivative Synthesis
Further studies have examined the oxidation of 1-ethylsulfonyl-4-ethylpiperazine to produce N-substituted derivatives, potentially useful as antishock agents. This research into the chemical modifications and potential therapeutic applications of sulfonamide derivatives emphasizes the versatility and importance of chemical synthesis in drug development (W. Foye & L. Fedor, 1959).
Safety and Hazards
The safety information for “1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine” includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and avoiding release to the environment .
properties
IUPAC Name |
1-(3,4-diethoxyphenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-17-9-11-18(12-10-17)23(19,20)14-7-8-15(21-5-2)16(13-14)22-6-3/h7-8,13H,4-6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTZQGBMWBOYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Diethoxyphenyl)sulfonyl]-4-ethylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)
![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)


![5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide](/img/structure/B5507139.png)
![7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5507147.png)
![5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5507150.png)
![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5507156.png)
![4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5507157.png)
![N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5507171.png)